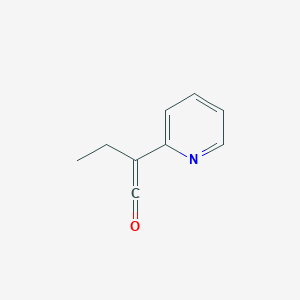

1-Buten-1-one, 2-(2-pyridinyl)-(9CI)

Description

1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is an α,β-unsaturated ketone featuring a pyridine substituent at the β-position of the butenone backbone.

Properties

CAS No. |

185153-70-2 |

|---|---|

Molecular Formula |

C9H9NO |

Molecular Weight |

147.17 g/mol |

InChI |

InChI=1S/C9H9NO/c1-2-8(7-11)9-5-3-4-6-10-9/h3-6H,2H2,1H3 |

InChI Key |

GEECJFMQWDVENC-UHFFFAOYSA-N |

SMILES |

CCC(=C=O)C1=CC=CC=N1 |

Canonical SMILES |

CCC(=C=O)C1=CC=CC=N1 |

Synonyms |

1-Buten-1-one, 2-(2-pyridinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

2-Acetylpyridine (Ethanone, 1-(2-pyridinyl)- (9CI))

- Structure : A simpler analog lacking the α,β-unsaturation, with a methyl ketone group directly attached to the pyridine ring.

- Molecular Formula: C₇H₇NO; Molecular Weight: 121.14 g/mol .

- Applications: Widely used as a flavoring agent (FEMA No. 3251) and in coordination chemistry due to its chelating properties .

- Key Difference: The absence of the conjugated enone system reduces its reactivity in cycloaddition or Michael addition reactions compared to 1-buten-1-one derivatives .

4-(2-Pyrimidinyl)-2-butanone (9CI)

2,3-Butanedione mono(2-pyridinylhydrazone) (9CI)

- Structure : A diketone derivative functionalized with a pyridinylhydrazone group.

- Molecular Formula : C₉H₁₁N₃O; CAS : 74158-10-4 .

- Reactivity: The hydrazone group enables applications in metal coordination and as intermediates in heterocyclic synthesis, diverging from the enone reactivity of 1-buten-1-one derivatives .

Reactivity Profiles

- Conjugated Systems : The α,β-unsaturated ketone in 1-buten-1-one derivatives facilitates nucleophilic attacks (e.g., Michael additions) and cycloadditions, unlike saturated analogs like 2-acetylpyridine .

- Pyridine Coordination : Both 1-buten-1-one and 2-acetylpyridine can act as ligands, but the extended conjugation in the former may enhance binding to transition metals .

Research Findings and Gaps

- Synthetic Challenges: Pyridinyl-substituted enones often require controlled conditions to avoid polymerization or side reactions, as seen in related syntheses .

- Data Limitations : Direct experimental data on 1-Buten-1-one, 2-(2-pyridinyl)-(9CI) is sparse, necessitating further studies on its synthesis, stability, and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.